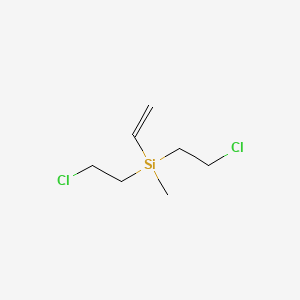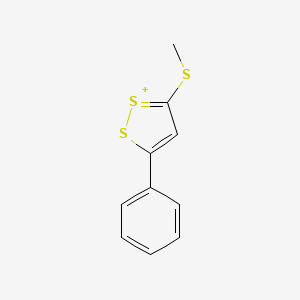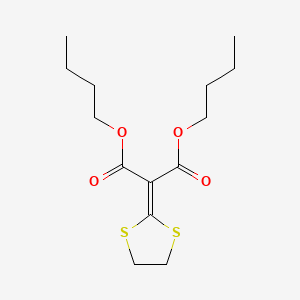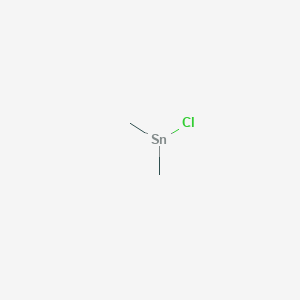
N,N,N-Trimethyl-2-cyanoethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-2-cyanoethylammonium iodide is a quaternary ammonium salt with the molecular formula C6H13N2I. This compound is known for its unique structure, which includes a cyano group attached to an ethyl chain, further bonded to a trimethylammonium group. It is widely used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Trimethyl-2-cyanoethylammonium iodide can be synthesized through the reaction of trimethylamine with 2-chloroacetonitrile in the presence of an iodide source. The reaction typically proceeds under mild conditions, with the iodide ion acting as a nucleophile to displace the chloride ion, forming the desired quaternary ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-2-cyanoethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo Hofmann elimination to form alkenes.
Addition Reactions: The cyano group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the displacement of the iodide ion.
Hofmann Elimination: Typically requires strong bases like potassium hydroxide and elevated temperatures.
Addition Reactions: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield the corresponding hydroxide salt.
Elimination: Produces alkenes and ammonia.
Addition: Forms various substituted nitriles or amides.
Scientific Research Applications
N,N,N-Trimethyl-2-cyanoethylammonium iodide has diverse applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium compounds.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-2-cyanoethylammonium iodide involves its ability to act as a phase-transfer catalyst, enhancing the solubility of reactants in different phases and facilitating their interaction. The compound’s quaternary ammonium structure allows it to form stable complexes with various substrates, thereby increasing the efficiency of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Tetramethylammonium iodide
- Trimethylphenylammonium iodide
- N,N,N-Trimethyl-2-cyanoethylammonium bromide
Uniqueness
N,N,N-Trimethyl-2-cyanoethylammonium iodide is unique due to its cyanoethyl group, which imparts distinct reactivity compared to other quaternary ammonium salts. This structural feature allows it to participate in a broader range of chemical reactions, making it a versatile reagent in synthetic chemistry.
Properties
CAS No. |
42350-94-7 |
|---|---|
Molecular Formula |
C6H13IN2 |
Molecular Weight |
240.09 g/mol |
IUPAC Name |
2-cyanoethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C6H13N2.HI/c1-8(2,3)6-4-5-7;/h4,6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YAKABHOWYOWJFS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCC#N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)


![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)

![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)
![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)


![2,2'-Methylenebis[6-(propan-2-yl)phenol]](/img/structure/B14667616.png)



